3-[(2E)-but-2-en-1-yl]-9-(2-methoxy-5-methylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
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Overview
Description
3-[(2E)-but-2-en-1-yl]-9-(2-methoxy-5-methylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that combines elements of purine and pyrimidine
Mechanism of Action
Target of Action
VU0492752-1 is a potent inhibitor of the vesicular monoamine transporter type 2 (VMAT2) . VMAT2 is a protein that transports monoamines, including dopamine, serotonin, norepinephrine, and histamine, from the cytosol into synaptic vesicles for storage and later release .
Mode of Action
VU0492752-1 inhibits VMAT2, reducing the storage and release of monoamines . This inhibition curtails the overstimulation of supersensitive D2 dopamine receptors in the motor striatum, which is thought to cause certain movement disorders .
Biochemical Pathways
The primary biochemical pathway affected by VU0492752-1 is the monoaminergic system, specifically the dopaminergic system . By inhibiting VMAT2, VU0492752-1 reduces the availability of dopamine in the synaptic cleft, thereby modulating dopaminergic neurotransmission .
Pharmacokinetics
Like other vmat2 inhibitors, it is likely to be metabolized in the liver and excreted in the urine and feces
Result of Action
The inhibition of VMAT2 by VU0492752-1 leads to a reduction in the release of dopamine, which can help manage conditions characterized by excessive dopaminergic activity . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of VU0492752-1. For instance, factors such as diet, lifestyle, and co-administration of other drugs can affect its pharmacokinetics and pharmacodynamics . Additionally, genetic variations among individuals can also influence the drug’s effectiveness and the patient’s response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-but-2-en-1-yl]-9-(2-methoxy-5-methylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the purine ring: This can be achieved through the cyclization of appropriate intermediates under acidic or basic conditions.
Introduction of the but-2-enyl group: This step often involves a Wittig reaction or a similar olefination process.
Attachment of the 2-methoxy-5-methylphenyl group: This can be done via a Suzuki coupling or a similar cross-coupling reaction.
Final cyclization and methylation: The final steps involve cyclization to form the pyrimidine ring and methylation at the desired positions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-[(2E)-but-2-en-1-yl]-9-(2-methoxy-5-methylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, the compound may have potential as a biochemical probe or as a lead compound for drug discovery. Its interactions with biological macromolecules can provide insights into cellular processes and mechanisms.
Medicine
In medicine, 3-[(2E)-but-2-en-1-yl]-9-(2-methoxy-5-methylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione may have potential therapeutic applications. Its structure suggests it could interact with various biological targets, making it a candidate for further investigation in drug development.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its complex structure may impart desirable characteristics such as enhanced stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
- 3-[(E)-but-2-enyl]-9-(2-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- 3-[(E)-but-2-enyl]-9-(2-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- 3-[(E)-but-2-enyl]-9-(2-methoxy-5-methylphenyl)-1-methyl-6H-purino[7,8-a]pyrimidine-2,4-dione
Uniqueness
The uniqueness of 3-[(2E)-but-2-en-1-yl]-9-(2-methoxy-5-methylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[(E)-but-2-enyl]-9-(2-methoxy-5-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-5-6-10-26-19(27)17-18(23(3)21(26)28)22-20-24(11-7-12-25(17)20)15-13-14(2)8-9-16(15)29-4/h5-6,8-9,13H,7,10-12H2,1-4H3/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOHHVXZFIZNJG-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1C(=O)C2=C(N=C3N2CCCN3C4=C(C=CC(=C4)C)OC)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1C(=O)C2=C(N=C3N2CCCN3C4=C(C=CC(=C4)C)OC)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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